1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propyl chain to a dihydropyridazinone core substituted with a 4-fluorophenyl group. Its structure combines aromatic heterocycles (benzodioxin and dihydropyridazinone) with a urea functional group, a design often employed in medicinal chemistry to modulate solubility, bioavailability, and target binding.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-16-4-2-15(3-5-16)18-7-9-21(28)27(26-18)11-1-10-24-22(29)25-17-6-8-19-20(14-17)31-13-12-30-19/h2-9,14H,1,10-13H2,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDACLRFCVRSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:
Note: Values marked with * are inferred from structural analysis due to lack of direct evidence.
Key Observations:
Substituent Effects: Target Compound: The 2,3-dihydro-1,4-benzodioxin group (R1) introduces a fused oxygen-rich aromatic system, which may improve membrane permeability compared to simpler aryl groups. Trifluoromethyl Analog (): The 4-(trifluoromethyl)phenyl group (R1) adds strong electron-withdrawing character, which could stabilize charge interactions in binding pockets. The 4-methylphenyl (R2) substituent offers minimal steric hindrance, possibly favoring entropic binding contributions. Chloro-Dimethoxy Analog (): The 3,5-dimethoxyphenyl (R1) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility. The 4-chlorophenyl (R2) substituent provides a halogen bond donor site, a feature exploited in kinase inhibitor design.
Molecular Weight and Solubility :
- The target compound (MW ~455) and its analogs (MW 430–443) fall within a range typical for small-molecule drugs. The dimethoxy-substituted analog () may exhibit superior solubility due to polar methoxy groups, whereas the trifluoromethyl analog () could face challenges due to hydrophobicity.
Synthetic Feasibility :
- While synthesis details are absent for the target compound, highlights methods for constructing complex heterocycles (e.g., tetrahydroimidazopyridines) via one-pot reactions . Similar strategies, such as nucleophilic substitution or urea coupling, may apply to the target and its analogs.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can structural purity be validated?
- Synthesis Protocol : The compound is synthesized via multi-step reactions, starting with cyclization of precursors to form the benzodioxin ring under acidic or basic conditions. A urea linker is introduced through nucleophilic substitution or coupling reactions (e.g., using carbodiimide chemistry) .
- Structural Validation :
- NMR Spectroscopy : Confirm the presence of aromatic protons (benzodioxin and pyridazinone rings) and urea NH signals. For example, NH protons typically appear at δ 8.5–10 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₁₈F₂N₄O₄: 440.13) .
Q. What standardized assays are used to evaluate its bioactivity against fungal pathogens?
- Antifungal Testing :
- Pathogen Models : Fusarium oxysporum and Botrytis cinerea are common targets.
- Concentration Range : Test at 10–20 µg/mL in agar diffusion or broth microdilution assays. Inhibition rates of 75–85% are observed at these concentrations .
- Controls : Include fluconazole or amphotericin B as positive controls.
Q. How is the compound’s stability assessed under physiological conditions?
- Kinetic Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of enzyme inhibition?
- Molecular Docking :
- Target Enzymes : Prioritize kinases or PDE4 (phosphodiesterase 4) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp/Glu) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example :
- Discrepancy : A study reports 85% inhibition against Botrytis cinerea at 20 µg/mL , while another shows <50% inhibition.
- Resolution :
Experimental Variables : Compare solvent systems (DMSO vs. aqueous buffers) and incubation times.
Pathogen Strain Variability : Use standardized strains from repositories like ATCC.
Statistical Analysis : Apply ANOVA to assess significance across replicates .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Key Modifications :
- Fluorophenyl Group : Replace 4-fluorophenyl with chloro or methoxy groups to enhance hydrophobic interactions .
- Propyl Linker : Shorten to ethyl or extend to butyl to balance flexibility and steric hindrance .
- Activity Metrics :
- IC₅₀ Shift : A 2-fold decrease in IC₅₀ (e.g., from 10 µM to 5 µM) indicates improved potency .
Methodological Notes
- Contradictory Data : Always cross-validate bioactivity results using orthogonal assays (e.g., enzymatic inhibition + cell-based viability) .
- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal testing if applicable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
